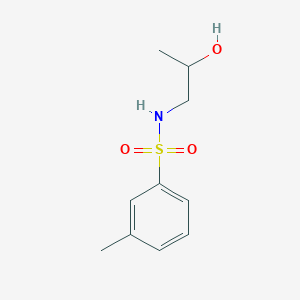
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide, commonly known as HMS, is a sulfonamide compound that has gained attention in scientific research due to its potential use as a therapeutic agent. HMS has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
HMS is believed to exert its therapeutic effects through several mechanisms of action. One proposed mechanism is its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Another proposed mechanism is its ability to induce apoptosis in cancer cells. Additionally, HMS has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HMS has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and inflammation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress. Additionally, HMS has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using HMS in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, HMS has been shown to have low toxicity, making it a relatively safe compound to work with in lab settings. However, one limitation of using HMS in lab experiments is its relatively low solubility in water, which may impact its bioavailability and efficacy.
将来の方向性
There are several future directions for research on HMS. One potential direction is the further exploration of its potential as a therapeutic agent in cancer treatment, anti-inflammatory agents, and antiviral agents. Additionally, further research is needed to understand the mechanisms of action of HMS and its effects on various biochemical and physiological pathways. Finally, the development of more effective synthesis methods for HMS may facilitate its use in future research.
合成法
HMS can be synthesized through a multi-step process that involves the reaction of 3-methylbenzenesulfonyl chloride with 2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ammonia to yield HMS.
科学的研究の応用
HMS has been studied for its potential use as a therapeutic agent in various fields of research, including cancer treatment, anti-inflammatory agents, and antiviral agents. In cancer research, HMS has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, HMS has been shown to reduce inflammation and oxidative stress. In antiviral research, HMS has been shown to inhibit the replication of certain viruses.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.3 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-4-3-5-10(6-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
InChIキー |
HGXKRQOZNYDPBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



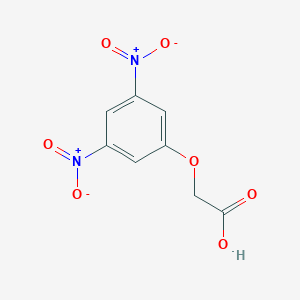
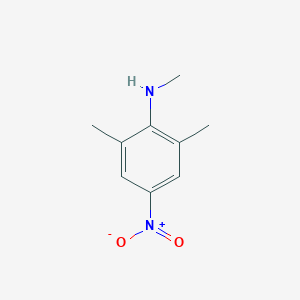
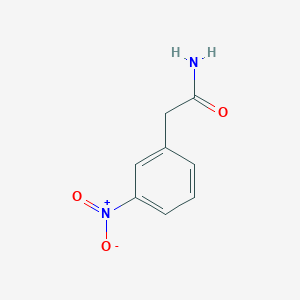
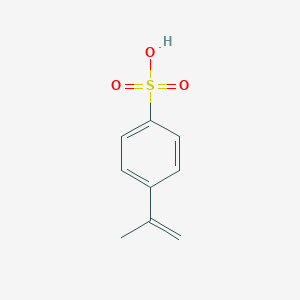
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
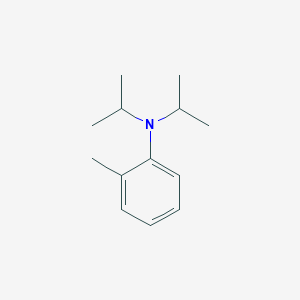
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)



![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
